molecular formula C20H22ClN3O4S B11166018 1-(3-chloro-4-methylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-methylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11166018
M. Wt: 435.9 g/mol
InChI Key: PDSVVZNVKWYGTP-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring, an ethylsulfamoyl-substituted phenyl ring, and a pyrrolidine ring with a carboxamide group

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chloro-substituted phenyl ring: This can be achieved by chlorination of a methyl-substituted benzene derivative.

    Introduction of the ethylsulfamoyl group: This step involves the reaction of the chloro-substituted phenyl ring with ethylsulfonyl chloride in the presence of a base.

    Formation of the pyrrolidine ring: This can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling of the pyrrolidine ring with the substituted phenyl rings: This step involves the formation of the carboxamide linkage through a condensation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying specific biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-(3-chloro-4-methylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide include:

    1-(3-chloro-4-methylphenyl)-3-(2-ethylphenyl)urea: This compound shares the chloro-substituted phenyl ring but differs in the presence of a urea group instead of a carboxamide group.

    1-(3-chloro-4-methylphenyl)-3-ethylurea: Similar in structure but with an ethylurea group instead of the pyrrolidine ring.

    1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)urea: Another similar compound with a different substitution pattern on the phenyl ring.

Properties

Molecular Formula

C20H22ClN3O4S

Molecular Weight

435.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22ClN3O4S/c1-3-22-29(27,28)17-8-5-15(6-9-17)23-20(26)14-10-19(25)24(12-14)16-7-4-13(2)18(21)11-16/h4-9,11,14,22H,3,10,12H2,1-2H3,(H,23,26)

InChI Key

PDSVVZNVKWYGTP-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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